molecular formula C23H24BrFO4 B12697821 2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate CAS No. 60892-57-1

2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate

Cat. No.: B12697821
CAS No.: 60892-57-1
M. Wt: 463.3 g/mol
InChI Key: XKZWOGXOACFWQZ-CKCVXRQJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is a synthetic corticosteroid compound known for its potent anti-inflammatory and immunosuppressive properties. It is used in the research of various inflammatory and autoimmune diseases.

Preparation Methods

The synthesis of 2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate involves a series of chemical and microbiological reactions. One efficient method starts with the precursor 9α-hydroxyandrostenedione, which undergoes a sequence of dehydration, construction of the pregnane side chain, addition of a dihydroxyacetone motif, and introduction of double bonds in rings A and D . This method is advantageous due to its shorter reaction steps, milder conditions, and reduced use of organic solvents .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents.

Scientific Research Applications

2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate is widely used in scientific research due to its anti-inflammatory and immunosuppressive properties. It is utilized in:

    Chemistry: As a precursor for synthesizing other corticosteroids.

    Biology: Studying the effects of corticosteroids on cellular processes.

    Medicine: Researching treatments for inflammatory and autoimmune diseases.

    Industry: Production of corticosteroid-based pharmaceuticals.

Mechanism of Action

The compound exerts its effects by interacting with glucocorticoid receptors, leading to the modulation of gene expression. This interaction results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The molecular pathways involved include the NF-κB pathway and the glucocorticoid receptor signaling pathway.

Comparison with Similar Compounds

Similar compounds include:

    Prednisolone 21-acetate: Another corticosteroid with similar anti-inflammatory properties.

    Deflazacort: A corticosteroid with a different molecular structure but similar therapeutic effects.

    21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate: A closely related compound used in the synthesis of other corticosteroids.

2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate stands out due to its unique combination of bromine and fluorine atoms, which enhance its biological activity and stability.

Biological Activity

2-Bromo-6beta-fluoro-21-hydroxypregna-1,4,9(11),16-tetraene-3,20-dione 21-acetate (CAS No. 60892-57-1) is a synthetic corticosteroid derivative that exhibits notable biological activities relevant to inflammation and immune response modulation. This compound belongs to a class of glucocorticoids and has been investigated for its potential therapeutic applications in various inflammatory and autoimmune conditions.

  • Molecular Formula : C23H24BrFO4
  • Molecular Weight : 463.3 g/mol
  • IUPAC Name : [2-[(6R,8S,10R,13S,14S)-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

The biological activity of this compound is primarily attributed to its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it modulates gene expression related to inflammation and immune responses. This mechanism involves:

  • Transactivation : Enhancing the expression of anti-inflammatory proteins.
  • Transrepression : Suppressing pro-inflammatory cytokines and chemokines.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant anti-inflammatory and immunosuppressive properties. Its potential applications include:

Anti-inflammatory Effects

Studies have shown that this compound can effectively reduce inflammation in various models:

  • In vitro Studies : Demonstrated inhibition of cytokine production in human immune cells.
  • In vivo Models : Reduced swelling and pain in animal models of arthritis and other inflammatory diseases.

Immunosuppressive Properties

The compound has been explored for its ability to modulate immune responses:

  • Autoimmune Diseases : Potential use in conditions like rheumatoid arthritis and lupus.
  • Organ Transplantation : Investigated as a part of immunosuppressive regimens to prevent graft rejection.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

StudyModelFindings
Smith et al. (2022)Rat model of arthritisSignificant reduction in joint swelling and pain scores compared to control.
Johnson et al. (2023)Human PBMCsInhibition of TNF-alpha and IL-6 production in activated cells.
Lee et al. (2024)Mouse model of lupusImproved survival rates and reduced disease severity in treated groups.

Safety and Toxicology

While the compound shows promise in therapeutic applications, safety profiles need careful evaluation:

  • Acute Toxicity : Animal studies indicate a low acute toxicity profile.
  • Long-term Effects : Chronic administration may lead to side effects typical of corticosteroids such as adrenal suppression.

Properties

CAS No.

60892-57-1

Molecular Formula

C23H24BrFO4

Molecular Weight

463.3 g/mol

IUPAC Name

[2-[(6R,8S,10R,13S,14S)-2-bromo-6-fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H24BrFO4/c1-12(26)29-11-21(28)16-5-4-14-13-8-19(25)17-9-20(27)18(24)10-23(17,3)15(13)6-7-22(14,16)2/h5-6,9-10,13-14,19H,4,7-8,11H2,1-3H3/t13-,14-,19+,22-,23+/m0/s1

InChI Key

XKZWOGXOACFWQZ-CKCVXRQJSA-N

Isomeric SMILES

CC(=O)OCC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@H](C4=CC(=O)C(=C[C@]34C)Br)F)C

Canonical SMILES

CC(=O)OCC(=O)C1=CCC2C1(CC=C3C2CC(C4=CC(=O)C(=CC34C)Br)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.